molecular formula C7H9FN2 B3161611 (2-Fluoro-5-methylpyridin-3-yl)methanamine CAS No. 871325-17-6

(2-Fluoro-5-methylpyridin-3-yl)methanamine

Cat. No. B3161611
CAS RN: 871325-17-6
M. Wt: 140.16
InChI Key: HKBSDSUWUDOJAI-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methylpyridin-3-yl)methanamine, also known as FMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPA is a derivative of pyridine, which is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. The synthesis of FMPA involves the reaction of 2-fluoro-5-methylpyridine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Fluorinated compounds often play a crucial role in drug discovery. Researchers have explored the potential of (2-Fluoro-5-methylpyridin-3-yl)methanamine as a building block for novel pharmaceuticals. By incorporating fluorine atoms into lead structures, scientists aim to enhance drug efficacy, metabolic stability, and bioavailability. Further investigations into its interactions with biological targets could yield promising drug candidates .

Radiolabeling for Imaging Studies

The synthesis of 18F-substituted pyridines is of particular interest for positron emission tomography (PET) imaging. These radiolabeled compounds serve as imaging agents for various biological applications, including cancer diagnosis and monitoring. Researchers have explored methods to introduce fluorine-18 (18F) into pyridine rings, leveraging the unique properties of (2-Fluoro-5-methylpyridin-3-yl)methanamine for targeted imaging studies .

Agrochemicals and Crop Protection

Fluorine-containing substituents are commonly incorporated into agrochemicals to improve their physical, biological, and environmental properties. While not specific to this compound, the broader field of fluorinated chemicals has seen significant advancements. Researchers continue to explore how fluorine substitution affects the efficacy and safety of pesticides and herbicides .

Catalysis and Organic Synthesis

Fluoropyridines, including (2-Fluoro-5-methylpyridin-3-yl)methanamine , can serve as ligands in transition metal-catalyzed reactions. Their unique electronic properties influence reactivity and selectivity. Researchers investigate their use in cross-coupling reactions, C–H activation, and other transformations, contributing to the development of efficient synthetic methodologies .

Materials Science and Surface Modification

Fluorinated compounds find applications in modifying material surfaces. By introducing fluorine atoms, researchers can alter surface properties such as hydrophobicity, chemical resistance, and adhesion. While not specific to this compound, the principles apply to fluoropyridines, including (2-Fluoro-5-methylpyridin-3-yl)methanamine .

Biological Studies and Enzyme Inhibition

Researchers have evaluated the inhibitory activities of synthesized compounds related to (2-Fluoro-5-methylpyridin-3-yl)methanamine . These investigations include assessing its effects on enzymes involved in specific pathways. For example, some derivatives have been studied as inhibitors of collagen prolyl 4-hydroxylase (CP4H), which plays a role in idiopathic pulmonary fibrosis treatment .

properties

IUPAC Name

(2-fluoro-5-methylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBSDSUWUDOJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699393
Record name 1-(2-Fluoro-5-methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-methylpyridin-3-yl)methanamine

CAS RN

871325-17-6
Record name 1-(2-Fluoro-5-methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(2-fluoro-5-methylpyridin-3-yl)methanamine (2-e) was prepared by the same synthetic route as that of (2-g) but utilizing the commercially available 2-fluoro-5-methylpyridine (2-c) as a starting material; 1H NMR (500 MHz, DMSO-d6) δ 8.65 (bs, 3 H), 8.07 (d, 1 H, J=1.0 Hz), 8.01 (dd, 1 H, J=15.5, 3.0 Hz), 4.02 (s, 2 H), 2.30 (s, 3 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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